2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester
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Overview
Description
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester is a complex organic compound that belongs to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-aminothiophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the thiazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazine ring.
Scientific Research Applications
2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure.
Thiadiazole: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Isoindole: Another heterocyclic compound with a different ring structure but similar applications.
Pyrazole: Contains nitrogen atoms in the ring and is used in various chemical and pharmaceutical applications.
Uniqueness
What sets 2H-1,3-Thiazine-3-carboxylic acid, 3,4,5,6-tetrahydro-2,4-dioxo-5-ethyl-6-phenyl-, ethyl ester apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications.
Properties
CAS No. |
74007-81-1 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ethyl 5-ethyl-2,4-dioxo-6-phenyl-1,3-thiazine-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-3-11-12(10-8-6-5-7-9-10)21-15(19)16(13(11)17)14(18)20-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
BTHSXVKALBMZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=O)N(C1=O)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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